4'-ヒドロキシカルコン

概要

説明

P-Cinnamoylphenol, also known as 4-Hydroxychalcone, is a chalcone metabolite with diverse biological activities. It is known for its anti-inflammatory and anti-angiogenic properties. This compound inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and activates bone morphogenetic protein (BMP) signaling .

科学的研究の応用

P-シンナモイルフェノールは、科学研究において幅広い用途を持っています:

化学: 様々な有機化合物の合成における前駆体として使用されます。

生物学: 炎症と骨形成において重要なNF-κB経路の阻害とBMPシグナル伝達の活性化における役割が研究されています

作用機序

P-シンナモイルフェノールは、主にNF-κB経路の阻害とBMPシグナル伝達の活性化を通じてその効果を発揮します。この化合物は、TNF-α誘導性NF-κB経路成分やBMP受容体を含む特定の分子標的に作用します。この二重作用は、炎症を軽減し、骨形成を促進するのに役立ちます .

類似化合物:

桂皮酸: シンナモイル基を共有していますが、フェノール性ヒドロキシル基はありません。

カルコン: 芳香環上のヒドロキシル基がない、P-シンナモイルフェノールの母体化合物です。

フラボノイド: カルコンと構造的に関連する化合物群で、追加のヒドロキシル基と環構造を持っています。

独自性: P-シンナモイルフェノールは、シンナモイル基とフェノール性ヒドロキシル基の特定の組み合わせにより、その独特の生物学的活性を付与し、特にNF-κBを阻害し、BMPシグナル伝達を活性化するという二重の役割を果たすことから、独特です .

生化学分析

Biochemical Properties

4’-Hydroxychalcone has been shown to interact with various biomolecules. It inhibits TNFα-induced NF-κB activation via proteasome inhibition . This interaction suggests that 4’-Hydroxychalcone may play a role in modulating inflammatory responses .

Cellular Effects

4’-Hydroxychalcone has been found to have significant effects on various types of cells. It induces a rapid potassium release from mitochondrial vesicles and causes deterioration of respiratory control and oxidative phosphorylation of isolated rat liver mitochondria . This suggests that 4’-Hydroxychalcone may influence cell function by affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxychalcone involves its interaction with the proteasome, a protein complex that degrades unneeded or damaged proteins . By inhibiting the proteasome, 4’-Hydroxychalcone prevents the activation of NF-κB, a protein complex that controls DNA transcription and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Hydroxychalcone have been observed over time. For instance, in a study on intestinal tumorigenesis, mice were fed 4’-Hydroxychalcone for a period of 12 weeks, and significant decreases in the number and size of colon adenomas were observed .

Dosage Effects in Animal Models

The effects of 4’-Hydroxychalcone vary with different dosages in animal models. In a study on mice, a dosage of 10 mg/kg/day of 4’-Hydroxychalcone was found to significantly decrease the number of colon adenomas .

Metabolic Pathways

4’-Hydroxychalcone is involved in the flavonoid biosynthesis pathway . It is a biogenetic precursor of flavonoids and isoflavonoids, which are abundant in plants .

Subcellular Localization

Based on its known interactions and effects, it is likely that it may be localized in the cytoplasm, where it can interact with the proteasome and other cellular components .

準備方法

合成経路および反応条件: P-シンナモイルフェノールは、水酸化ナトリウムなどの塩基の存在下、ベンズアルデヒドとアセトフェノン間のクライスン・シュミット縮合反応によって合成できます。反応は通常、室温でエタノール-水混合物中で起こります。生成物は、その後、再結晶によって精製されます .

工業的生産方法: P-シンナモイルフェノールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器とカラムクロマトグラフィーなどの高度な精製技術が含まれます .

反応の種類:

酸化: P-シンナモイルフェノールは、酸化されてキノンを生成することができます。

還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して、ヒドロキノンを生成するために還元することができます.

一般的な試薬と条件:

酸化: クロム酸、過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換: ハロゲン(塩素、臭素)、ニトロ化剤(硝酸)。

主要な生成物:

酸化: キノン。

還元: ヒドロキノン。

類似化合物との比較

Cinnamic Acid: Shares the cinnamoyl group but lacks the phenolic hydroxyl group.

Chalcone: The parent compound of P-Cinnamoylphenol, lacking the hydroxyl group on the aromatic ring.

Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and ring structures.

Uniqueness: P-Cinnamoylphenol is unique due to its specific combination of the cinnamoyl group and the phenolic hydroxyl group, which confer its distinctive biological activities, particularly its dual role in inhibiting NF-κB and activating BMP signaling .

特性

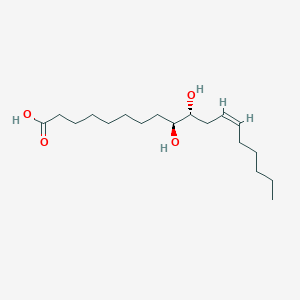

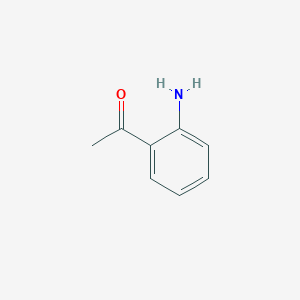

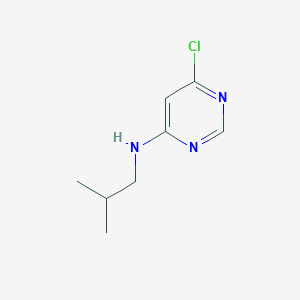

IUPAC Name |

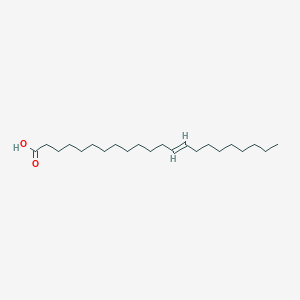

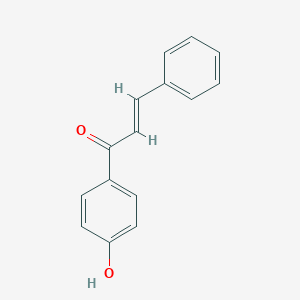

(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHGNXFYLAJDIN-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859756 | |

| Record name | (E)-4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-25-2, 38239-52-0 | |

| Record name | 4'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K338K8UOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-Hydroxychalcone exert its cytotoxic effects?

A1: While the exact mechanism is still under investigation, research suggests 4'-Hydroxychalcone may exert its cytotoxic effects through various pathways, including:

- Interference with Mitochondrial Function: 4'-Hydroxychalcone and related compounds have been shown to disrupt mitochondrial energy transfer reactions and membrane permeability, potentially leading to cell death. []

- Induction of Oxidative Stress: This compound has demonstrated the ability to modulate reactive oxygen species (ROS) production. In certain contexts, this modulation might contribute to its cytotoxic effects. []

- Interaction with DNA Topoisomerase I: Some studies suggest that certain 4'-hydroxychalcone derivatives can interfere with mammalian DNA topoisomerase I activity, potentially affecting DNA replication and repair processes in cancer cells. []

Q2: Can you elaborate on the impact of 4'-Hydroxychalcone on glutathione S-transferase (GST) activity?

A2: 4'-Hydroxychalcone has been identified as a competitive inhibitor of human GST, with a Ki constant in the micromolar range. This inhibition could have implications for cellular detoxification processes and potentially enhance the efficacy of certain drugs. []

Q3: What is the role of 4'-Hydroxychalcone in modulating inflammatory responses?

A3: Research suggests 4'-Hydroxychalcone may exert anti-inflammatory effects. In a study involving a cisplatin-induced genotoxicity model, 4'-Hydroxychalcone attenuated the production of reactive oxygen species (ROS) and reduced the number of micronucleated cells, indicating a protective effect against inflammation and DNA damage. []

Q4: What is the molecular formula and weight of 4'-Hydroxychalcone?

A4: The molecular formula of 4'-Hydroxychalcone is C15H12O2, and its molecular weight is 224.25 g/mol.

Q5: What are the key spectroscopic characteristics of 4'-Hydroxychalcone?

A5: Key spectroscopic data for characterizing 4'-Hydroxychalcone include:

- IR Spectroscopy: Characteristic absorptions for C=C bonds, C=O stretching, and O-H stretching can be observed. [, , ]

- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of characteristic structural features like the vinyl double bond and the aromatic rings. [, , ]

Q6: How does the formation of inclusion complexes with cyclodextrins impact the stability of 4'-Hydroxychalcone?

A6: Studies demonstrate that 4'-Hydroxychalcone forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD). This complexation significantly enhances the compound's thermal stability, as evidenced by an increase in the starting decomposition temperature. []

Q7: Does 4'-Hydroxychalcone exhibit any catalytic activities?

A7: While not extensively explored as a catalyst, the presence of the α, β-unsaturated ketone moiety suggests potential for catalytic activity in specific reactions. Further research is needed to explore its catalytic potential.

Q8: Have computational methods been employed to study 4'-Hydroxychalcone?

A8: Yes, computational chemistry has been used to:

- Investigate Conformational Preferences: Theoretical calculations, such as density functional theory (DFT), have been employed to determine the most stable conformations of 4'-Hydroxychalcone, providing insights into its structure-activity relationships. []

- Screen for Potential Drug Interactions: Molecular docking studies have been conducted to explore the binding affinities of 4'-Hydroxychalcone and its derivatives with biological targets, including efflux pumps in bacteria, providing insights into potential antimicrobial activities. []

Q9: How do structural modifications of 4'-Hydroxychalcone affect its biological activity?

A9: Research indicates that even subtle structural changes can significantly impact the biological activity of 4'-Hydroxychalcone:

- Cytotoxicity: The introduction of a piperidinomethyl group at the 3' position of 4'-Hydroxychalcone has been shown to significantly enhance its cytotoxic activity against PC-3 cancer cells. []

- GST Inhibition: The presence and position of substituents on the aromatic rings can influence the inhibitory potency against GST. For instance, 4-fluorochalcone exhibited stronger GST inhibition compared to other tested chalcones. []

- Antioxidant Activity: The presence and position of hydroxyl groups on the aromatic rings are crucial for antioxidant activity. Compounds with at least one hydroxyl group in each aromatic ring tend to display higher antioxidant capacity. []

- Estrogenic Activity: The position of hydroxyl groups is essential for estrogenic activity, with 4-hydroxychalcone and 2-hydroxychalcone showing higher estrogenic activity than the parent chalcone. []

Q10: How does the degree of hydroxylation affect the ability of 4'-Hydroxychalcone and related compounds to inhibit membrane fusion?

A10: The presence of at least two hydroxyl groups in both aromatic rings appears crucial for the inhibition of calcium-mediated membrane fusion. This property is particularly relevant in the context of potential antiviral activity, as membrane fusion is a critical step in viral entry into host cells. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。